molecular formula C13H11BrO2 B14340446 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione CAS No. 104582-11-8

2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione

Cat. No.: B14340446
CAS No.: 104582-11-8
M. Wt: 279.13 g/mol
InChI Key: ZQTNAHDOVRPSCK-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones It is characterized by the presence of a bromomethyl group at the second position, an ethyl group at the third position, and two ketone groups at the first and fourth positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione typically involves multi-step reactions. One common method includes the bromination of 3-ethylnaphthalene-1,4-dione using N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Substituted Naphthoquinones: Formed through substitution reactions.

    Hydroquinones: Formed through reduction reactions.

    Coupled Products: Formed through coupling reactions with various organic fragments.

Scientific Research Applications

2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound’s quinone structure allows it to participate in redox reactions, potentially affecting cellular redox balance and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)naphthalene: Lacks the ethyl and ketone groups, making it less reactive in certain reactions.

    3-Ethylnaphthalene-1,4-dione: Lacks the bromomethyl group, limiting its use in substitution reactions.

    2-Bromomethyl-1,3-dioxolane: A structurally different compound with distinct reactivity.

Uniqueness

2-(Bromomethyl)-3-ethylnaphthalene-1,4-dione is unique due to the combination of its bromomethyl, ethyl, and quinone functionalities. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.

Properties

CAS No.

104582-11-8

Molecular Formula

C13H11BrO2

Molecular Weight

279.13 g/mol

IUPAC Name

2-(bromomethyl)-3-ethylnaphthalene-1,4-dione

InChI

InChI=1S/C13H11BrO2/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6H,2,7H2,1H3

InChI Key

ZQTNAHDOVRPSCK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2C1=O)CBr

Origin of Product

United States

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